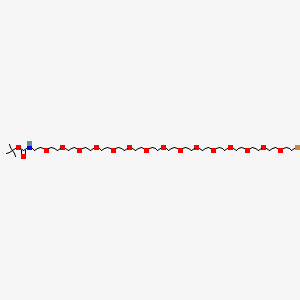

t-Boc-N-amido-PEG15-Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H74BrNO17 |

|---|---|

Molecular Weight |

884.9 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C37H74BrNO17/c1-37(2,3)56-36(40)39-5-7-42-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-54-33-35-55-34-32-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-41-6-4-38/h4-35H2,1-3H3,(H,39,40) |

InChI Key |

KAQVZFDBABDCOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Origin of Product |

United States |

Foundational & Exploratory

t-Boc-N-amido-PEG15-Br: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a versatile molecule featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a stable amide linkage, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide. This unique architecture allows for a controlled, stepwise approach to conjugation. The t-Boc group provides a stable protecting group for the amine that can be readily removed under mild acidic conditions.[1] The PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[2][3] The terminal bromide is a reactive handle for alkylating nucleophilic residues, most commonly cysteine thiols.[2][4]

Physicochemical & Inferred Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from its structural components and data from closely related analogs, such as those with different PEG chain lengths.

| Property | Value/Information | Source |

| Molecular Formula | C37H74BrNO16 | Calculated |

| Molecular Weight | 884.9 g/mol | Calculated |

| PEG Chain Length | 15 ethylene (B1197577) glycol units | Nomenclature |

| Terminal Groups | t-Boc-protected amine, Bromo | [5] |

| Purity | Typically ≥95% | Varies by supplier |

| Solubility | Expected to be soluble in a wide range of polar organic solvents such as DMSO, DMF, and chlorinated hydrocarbons.[1][6] It is also expected to have some aqueous solubility due to the hydrophilic PEG chain.[6][7] | Inferred from analogs |

| Storage & Stability | Store at -20°C, protected from moisture and light.[7] The compound is hygroscopic.[7] The t-Boc group is sensitive to acidic conditions, while the bromide is susceptible to nucleophilic substitution.[8] | [7] |

Experimental Protocols

Detailed methodologies for key chemical transformations involving this compound are provided below. These protocols are based on established organic chemistry procedures and practices for similar PEG linkers.

Conjugation to Thiol-Containing Biomolecules (e.g., Cysteine Residues in Proteins)

This protocol describes a general method for conjugating this compound to a protein containing a reactive cysteine residue.

Materials:

-

Protein of interest with accessible cysteine residue(s)

-

This compound

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)[1]

-

Reducing agent (optional, e.g., TCEP)

-

Anhydrous DMSO or DMF[1]

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[1]

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[1]

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to expose free thiol groups by incubating with a suitable reducing agent (e.g., 10-fold molar excess of TCEP) for 1 hour at room temperature. Remove the reducing agent using a desalting column or dialysis against the degassed reaction buffer. Adjust the protein concentration to 1-5 mg/mL.[9]

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.[1]

-

Conjugation Reaction: Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the protein solution.[9] Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[1]

-

Reaction Monitoring: Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry to determine the degree of labeling.[4]

-

Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent to consume any unreacted linker.[10]

-

Purification: Purify the resulting conjugate using SEC or dialysis to remove unreacted linker and other small molecules.[1]

t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield a free primary amine.

Materials:

-

t-Boc protected PEG-conjugate

-

Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS) and water)[2]

-

Cold diethyl ether[2]

-

Nitrogen gas stream or rotary evaporator[2]

Procedure:

-

Reaction Setup: Dissolve the lyophilized t-Boc protected PEG-conjugate in a solution of 50% TFA in DCM.[12] For sensitive substrates, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) can be used to prevent side reactions.[2]

-

Deprotection Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]

-

Reaction Monitoring: Monitor the deprotection by LC-MS, looking for the expected mass decrease corresponding to the loss of the t-Boc group (100.12 Da).[2]

-

Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[11]

-

Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the deprotected product.[11]

-

Product Recovery: Centrifuge the mixture to pellet the product, wash the pellet with cold diethyl ether, and dry the final amine-functionalized conjugate under vacuum.[2]

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[3] this compound is a valuable building block for PROTAC synthesis.[1][3]

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This compound can also be employed in the synthesis of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets tumor-associated antigens.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Elucidating the Structure of t-Boc-N-amido-PEG15-Br: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, synthesis, and characterization of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This molecule's unique architecture, featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide, offers a versatile platform for the construction of complex therapeutic entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties

This compound is characterized by its linear structure, with distinct functional ends separated by a hydrophilic PEG chain. The t-Boc group provides a stable protecting group for the terminal amine, which can be selectively removed under acidic conditions. The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for covalent attachment to various substrates. The PEG15 spacer enhances aqueous solubility, improves pharmacokinetic profiles of conjugated molecules, and provides a flexible linkage.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C37H74BrNO17 |

| Molecular Weight | 884.89 g/mol |

| PEG Chain Length | 15 ethylene (B1197577) glycol units |

| Terminal Groups | t-Boc-protected amine, Bromo |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DMF, DCM |

Synthesis and Purification

The synthesis of this compound typically starts from a commercially available t-Boc-N-amido-PEG15-OH precursor. The terminal hydroxyl group is then converted to a bromide, often through a mesylation step followed by nucleophilic substitution with a bromide salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

t-Boc-N-amido-PEG15-OH

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Lithium bromide (LiBr)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve t-Boc-N-amido-PEG15-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.7 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 3 hours.

-

Dilute the reaction mixture with acetone and add lithium bromide (17 equivalents).

-

Stir the mixture overnight at room temperature.

-

Evaporate the solvents under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the final product.

Structural Elucidation: Spectroscopic Data

The structure of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule. The following table summarizes the expected chemical shifts for this compound in CDCl₃.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.44 | s | 9H | t-Boc (-(CH₃)₃) |

| 3.25 | q | 2H | -CH₂-NH-Boc |

| 3.45 | t | 2H | -CH₂-Br |

| 3.55 - 3.75 | m | ~58H | PEG backbone (-O-CH₂-CH₂-O-) |

| 5.0 (broad) | s | 1H | -NH-Boc |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 28.4 | t-Boc (-C(CH₃)₃) |

| 40.3 | -CH₂-NH-Boc |

| 70.0 - 71.0 | PEG backbone (-O-CH₂-CH₂-O-) |

| 79.1 | t-Boc (-C(CH₃)₃) |

| 156.1 | t-Boc (-C=O) |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its elemental composition. The expected mass-to-charge ratio ([M+Na]⁺) would be approximately 907.88 m/z.

Applications in Drug Development

This compound is a key building block in the development of targeted therapeutics. Its heterobifunctional nature allows for a sequential conjugation strategy, which is particularly useful in the synthesis of PROTACs and ADCs.

PROTAC Synthesis Workflow

In PROTAC synthesis, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.

Signaling Pathway in PROTAC Action

The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the target's degradation via the ubiquitin-proteasome system.

Conclusion

This compound is a well-defined, versatile heterobifunctional linker that plays a crucial role in modern drug development. Its defined length, hydrophilicity, and orthogonal reactive ends provide medicinal chemists with a powerful tool for the rational design of targeted therapies. The experimental protocols and characterization data presented in this guide offer a comprehensive resource for researchers working with this important molecule.

An In-depth Technical Guide to the Mechanism and Application of t-Boc-N-amido-PEG-Br Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker of significant interest in the fields of bioconjugation and advanced drug development. Due to the limited publicly available data specifically for the PEG15 variant, this guide will draw upon information from the closely related and well-documented t-Boc-N-amido-PEG10-Br to elucidate the core mechanism of action, chemical properties, and applications. This molecule is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to eliminate disease-causing proteins.

Core Concepts: Structure and Functionality

This compound is a chemical entity characterized by three key functional components:

-

A tert-Butyloxycarbonyl (t-Boc) Protected Amine: This protecting group provides a stable mask for a primary amine, enabling a controlled, stepwise approach to synthesis. The t-Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, revealing the primary amine for subsequent conjugation.

-

A Polyethylene Glycol (PEG) Spacer: The 15-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties. It enhances the aqueous solubility of the molecule and its conjugates, which is often a challenge for large therapeutic molecules like PROTACs.[1][2] The flexibility and defined length of the PEG chain are critical for enabling the formation of a stable and productive ternary complex in PROTACs.[1]

-

A Terminal Bromide: The alkyl bromide serves as a reactive handle for covalent bond formation. It is a good leaving group in nucleophilic substitution reactions, allowing for stable and specific attachment to various nucleophiles, such as the thiol groups of cysteine residues in proteins.[3]

Mechanism of Action in PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[5]

A PROTAC molecule consists of three parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] The this compound serves as a building block for this linker. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the mechanism of action. This proximity, facilitated by the flexible PEG linker, allows the E3 ligase to transfer ubiquitin molecules to the POI.[1] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[1] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple POI molecules.[1]

Chemical Reactivity and Synthetic Workflow

The heterobifunctional nature of this compound allows for a sequential and controlled synthesis of PROTACs.[1] The terminal bromide and the t-Boc protected amine exhibit orthogonal reactivity, meaning one can be reacted while the other remains intact.

A general synthetic workflow involves:

-

First Conjugation: The terminal bromide is reacted with a nucleophilic handle on either the POI-binding ligand or the E3 ligase ligand.

-

Deprotection: The t-Boc group is removed under mild acidic conditions to expose the primary amine.

-

Second Conjugation: The newly revealed amine is coupled with the second ligand to complete the PROTAC synthesis.

Quantitative Data

Specific quantitative data for PROTACs synthesized with this compound are not publicly available due to the proprietary nature of drug development. However, the following table presents representative data from published studies on PROTACs with similar PEG linkers to illustrate the key metrics used to evaluate their performance.[1]

| Parameter | Representative Value | Description |

| Binding Affinity (Kd) | ||

| Target Protein (POI) | 1-100 nM | Measures the strength of binding between the PROTAC and its target protein. |

| E3 Ligase | 10-500 nM | Measures the strength of binding between the PROTAC and the E3 ligase. |

| Target Engagement (IC50) | 1-100 nM | The concentration of PROTAC required to displace 50% of a fluorescent tracer from the target protein in cells. |

| Protein Degradation | ||

| DC50 | 0.1-50 nM | The concentration of PROTAC that results in 50% degradation of the target protein. |

| Dmax | >90% | The maximum percentage of target protein degradation achieved. |

| Cell Viability (IC50) | >1 µM | The concentration of PROTAC that reduces cell viability by 50%. A higher value indicates lower cytotoxicity. |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following are generalized protocols adapted from literature for similar compounds.

Protocol 1: PROTAC Synthesis - First Conjugation (Alkylation)

This protocol describes the conjugation of the t-Boc-N-amido-PEG-Br linker to a phenolic ligand.[2]

-

Dissolution: Dissolve the phenolic ligand (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere.

-

Base Addition: Add a suitable base, such as potassium carbonate (2-3 equivalents), to the solution.[2]

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes.[2]

-

Linker Addition: Add a solution of this compound (1.1-1.5 equivalents) in the same solvent to the reaction mixture.[2]

-

Reaction: Heat the reaction to 60-80 °C and stir overnight.[2]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[2]

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: t-Boc Deprotection

This protocol outlines the removal of the t-Boc protecting group.[6]

-

Dissolution: Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM).

-

Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.[6]

-

Reaction: Stir the reaction at room temperature for 1-2 hours.[6]

-

Monitoring: Monitor the deprotection by TLC or mass spectrometry.[6]

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.[6]

-

Precipitation: Redissolve the residue in a minimal amount of DCM and precipitate the deprotected product by adding cold diethyl ether.[6]

Protocol 3: PROTAC Synthesis - Second Conjugation (Amide Coupling)

This protocol describes the coupling of the deprotected amine intermediate with a carboxylic acid-functionalized ligand.[1]

-

Dissolution: Dissolve the amine-functionalized intermediate and the carboxylic acid-functionalized E3 ligase ligand in a suitable aprotic solvent such as DMF.[1]

-

Reagent Addition: Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.[1]

-

Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.[1]

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.[1]

-

Purification: Purify the final PROTAC molecule by preparative HPLC.

Conclusion

This compound is a versatile and valuable chemical tool for researchers and drug development professionals. Its unique combination of a protected amine, a flexible and solubilizing PEG spacer, and a reactive bromide handle makes it highly suitable for the modular synthesis of complex therapeutic agents like PROTACs. A thorough understanding of its chemical properties, reactivity, and role in the mechanism of targeted protein degradation is key to its successful implementation in the development of novel therapeutics.

References

The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (t-Boc) protecting group is a cornerstone of modern bioconjugation and drug delivery, offering a robust yet readily cleavable shield for primary and secondary amines. Its application in conjunction with polyethylene (B3416737) glycol (PEG) linkers has become indispensable for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and targeted therapeutic agents. This technical guide provides a comprehensive overview of the function and application of the t-Boc protecting group in PEG linkers, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their synthetic endeavors.

Core Functionality: A Reversible Mask for Amine Reactivity

The primary function of the t-Boc group is to temporarily block the nucleophilicity of an amine functional group on a PEG linker.[1] This protection is crucial in multi-step synthetic strategies where a free amine could lead to undesirable side reactions.[2] By converting the amine into a carbamate, its reactivity is effectively masked, allowing for selective modifications at other sites of the PEG linker or the molecule it's attached to.[1]

The t-Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be efficiently removed under mild acidic conditions.[3][4] This acid lability is a key feature, enabling its selective cleavage in the presence of other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), a concept known as an "orthogonal protection strategy".[2][5]

Quantitative Data Summary

The efficiency of t-Boc protection and deprotection of amine-terminated PEG linkers is critical for successful bioconjugation. The following tables summarize typical reaction conditions and reported yields for these processes.

Table 1: t-Boc Protection of Amine-Terminated PEG Linkers

| Amine Substrate | Reagent & Conditions | Solvent | Reaction Time | Yield | Reference |

| Pyrrolidine | (Boc)₂O (1.0 eq), TEA (1.1 eq) | Dichloromethane (DCM) | 1 hour | 100% | [4] |

| 3-Aminopropylene | (Boc)₂O (1.05 eq), NaOH (1.0 eq) | Tetrahydrofuran (THF)/Water | 30 min (addition) | Not Specified | [4] |

| Various amines | (Boc)₂O (1.2 eq) | PEG-400 | Not Specified | Good to Excellent | [6] |

| PEG derivative | (Boc)₂O (2.0 eq), DIPEA (6.0 eq) | Dichloromethane (DCM) | 3 hours | Quantitative | [7] |

Table 2: Deprotection of t-Boc Protected PEG Linkers

| t-Boc Protected Substrate | Reagent & Conditions | Solvent | Reaction Time | Yield | Reference |

| Boc-amino-PEG3-SSPy | 25-50% TFA | Dichloromethane (DCM) | 30 min - 2 hours | Not Specified | [3] |

| General Boc-protected amine | 4M HCl | 1,4-Dioxane | 1 - 4 hours | Not Specified | [8] |

| Boc-protected peptide on resin | 50% TFA | Dichloromethane (DCM) | 15 - 25 min | Not Specified | [9] |

| Boc-L-Glu(Z)-Me | TFA | Dichloromethane (DCM) | Not Specified | Quantitative | [10] |

Mandatory Visualizations

Mechanism of t-Boc Protection and Deprotection

The following diagrams illustrate the chemical transformations involved in the protection of an amine with Boc anhydride (B1165640) and its subsequent removal using a strong acid like trifluoroacetic acid (TFA).

Orthogonal Protection Strategy

The t-Boc protecting group is a key component of orthogonal protection strategies, which allow for the selective deprotection of different functional groups within the same molecule.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

t-Boc protected heterobifunctional PEG linkers are instrumental in the synthesis of ADCs. The following workflow illustrates the key steps.

Experimental Protocols

The following are detailed protocols for the t-Boc protection of an amine-terminated PEG linker and its subsequent deprotection.

Protocol 1: t-Boc Protection of an Amine-Terminated PEG Linker

Materials:

-

Amine-terminated PEG (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 2.0 equivalents)[4][7]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 6.0 equivalents)[4][7]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the amine-terminated PEG in anhydrous DCM or THF in a round-bottom flask.

-

Add TEA or DIPEA to the solution and stir for 5-10 minutes at room temperature.[4]

-

Slowly add the di-tert-butyl dicarbonate to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-3 hours.[4][7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the t-Boc protected PEG linker.

Protocol 2: Acid-Mediated Deprotection of a t-Boc Protected PEG Linker

Materials:

-

t-Boc protected PEG linker (1 equivalent)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Toluene (B28343) (for co-evaporation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)

-

Standard laboratory glassware, including a round-bottom flask and rotary evaporator

Procedure:

-

Dissolve the t-Boc protected PEG linker in anhydrous DCM in a round-bottom flask.[11]

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).[11]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring at room temperature for 1-2 hours.[3] Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

-

The resulting product is the amine-PEG as a TFA salt, which can often be used directly in the next step.

-

For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG linker.[11]

Conclusion

The t-Boc protecting group, in combination with PEG linkers, offers a powerful and versatile tool for the construction of sophisticated bioconjugates. Its stability, ease of introduction, and selective removal under mild acidic conditions make it an ideal choice for complex, multi-step synthetic pathways. A thorough understanding of the reaction mechanisms, quantitative aspects of protection and deprotection, and established experimental protocols is paramount for researchers aiming to leverage this technology for the development of novel therapeutics and diagnostics. The workflows and data presented in this guide are intended to provide a solid foundation for the successful application of t-Boc protected PEG linkers in the laboratory.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of PEG15 Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Spacing in Bioconjugate Design

In the intricate world of bioconjugation, the linkage of molecules to proteins, antibodies, or other biologics is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone. These flexible, hydrophilic chains offer a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and other targeted therapies.

A PEG15 spacer, denoting a chain of fifteen ethylene (B1197577) glycol units, provides a significant yet defined spatial separation between the conjugated moieties. This guide will delve into the core principles of utilizing a PEG15 spacer in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design and execution of your bioconjugation strategies.

Core Functions and Advantages of PEG Spacers

The incorporation of a PEG spacer, such as PEG15, is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, leading to aggregation, which can diminish efficacy and provoke an immune response. The hydrophilic nature of the PEG spacer increases the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1]

-

Reduced Immunogenicity and Enhanced Stability: The PEG chain can form a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.

-

Improved Pharmacokinetics: By increasing hydrophilicity and stability, PEG spacers contribute to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][2] Longer PEG chains generally lead to a more pronounced effect on circulation half-life.

-

Optimal Spacing and Reduced Steric Hindrance: The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures the payload remains accessible to its target once the bioconjugate reaches its destination.

Data Presentation: Quantitative Impact of PEG Spacer Length

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG4 | ~7.0 | 0.82 |

| PEG8 | ~5.0 | 0.59 |

| PEG12 | ~5.0 | 0.59 |

| PEG24 | ~5.0 | 0.59 |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Influence of PEG Spacer Length on Binding Affinity

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| No Spacer | - | 15.1 ± 2.1 |

| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |

| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |

| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers.

Table 3: Impact of PEG Linker Length on in vitro Cytotoxicity of Miniaturized ADCs

| Conjugate | PEG Insertion | Reduction in Cytotoxicity (fold change) |

| ZHER2-SMCC-MMAE (HM) | None | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22.0 |

Data from a study on affibody-based drug conjugates, showing that while longer PEG chains can reduce in vitro cytotoxicity, they significantly improve in vivo therapeutic outcomes due to enhanced pharmacokinetics.[2]

Based on these trends, a PEG15 spacer is expected to provide a significant reduction in clearance and an improvement in binding affinity compared to shorter PEG chains, likely approaching the plateau observed with PEG8 and longer linkers.

Experimental Protocols

The following are detailed methodologies for two of the most common bioconjugation strategies utilizing a hypothetical PEG15 spacer functionalized with either an NHS ester or a maleimide (B117702) group.

Protocol 1: NHS-Ester PEGylation of a Protein (via Amine Coupling)

This protocol describes the conjugation of a PEG15-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody.

Materials:

-

Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

PEG15-NHS ester

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein/antibody in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.

-

-

PEG15-NHS Ester Preparation:

-

Allow the vial of PEG15-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the PEG15-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved PEG15-NHS ester to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours. If the attached molecule is light-sensitive, protect the reaction from light.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG15-NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted PEG15-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against a suitable storage buffer.

-

-

Characterization:

-

Analyze the purified PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.

-

Protocol 2: Maleimide PEGylation of a Protein (via Thiol Coupling)

This protocol describes the site-specific conjugation of a PEG15-maleimide to a thiol group on a protein, often a cysteine residue.

Materials:

-

Thiol-containing protein (e.g., a protein with a free cysteine residue or a reduced antibody)

-

PEG15-Maleimide

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Reducing agent (e.g., TCEP or DTT), if necessary

-

Anhydrous DMF or DMSO

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. The reducing agent must be removed prior to the addition of the PEG15-maleimide. This can be achieved using a desalting column.

-

-

PEG15-Maleimide Preparation:

-

Equilibrate the PEG15-maleimide to room temperature.

-

Dissolve the PEG15-maleimide in anhydrous DMF or DMSO to create a 10-20 mM stock solution immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved PEG15-maleimide to the reduced and purified protein solution.

-

Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

-

-

Purification:

-

Purify the conjugate using a desalting column or dialysis to remove unreacted PEG15-maleimide and other small molecules.

-

-

Characterization:

-

Determine the concentration and degree of labeling of the purified conjugate using UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

-

Mandatory Visualization: Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for the bioconjugation protocols described above.

Caption: Workflow for NHS-Ester PEGylation.

Caption: Workflow for Maleimide PEGylation.

Conclusion

The PEG15 spacer, and PEG spacers in general, represent a powerful tool in the arsenal (B13267) of the bioconjugation chemist. By providing a hydrophilic, flexible, and defined-length linkage, they address fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics. The quantitative data, though not specific to PEG15, clearly illustrates the beneficial trends of increasing PEG spacer length. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG technology in creating next-generation therapeutics and research tools. Careful consideration of the interplay between the PEG spacer, the biomolecule, and the payload will continue to be a critical factor in the design of effective and safe bioconjugates.

References

Reactivity of Terminal Bromide in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of terminal bromides in polyethylene (B3416737) glycol (PEG) linkers. Bromo-terminated PEGs are versatile reagents widely employed in bioconjugation, drug delivery, and materials science. The reactivity of the terminal carbon-bromine bond is central to their utility, enabling the covalent attachment of a wide array of molecules through nucleophilic substitution. This document details the synthesis, reaction kinetics, stability, and experimental protocols associated with these valuable linkers.

Introduction to Bromo-Terminated PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, water-soluble polymer that, when used as a linker, can improve the pharmacokinetic and pharmacodynamic properties of conjugated molecules. The introduction of a terminal bromide transforms the inert PEG chain into a reactive handle for covalent modification. The carbon-bromine bond is susceptible to nucleophilic attack, making bromo-PEG an excellent electrophile for reactions with various nucleophiles, most notably thiols and amines. This reactivity forms the basis for its widespread use in bioconjugation, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and the surface functionalization of nanoparticles.[1][2][3][4]

Synthesis and Characterization

Synthesis of Monobromo-Terminated PEG

A common method for the synthesis of monobromo-terminated PEG involves the reaction of a PEG diol with a brominating agent. To achieve monofunctionality, a large excess of the PEG diol is typically used relative to the brominating agent, followed by purification to separate the desired monobromo-PEG from unreacted diol and dibromo-PEG. A more controlled approach involves protecting one hydroxyl group of the PEG diol, reacting the unprotected hydroxyl group, and then deprotecting it.

A representative synthetic route involves the use of bromoacetyl bromide to introduce the terminal bromide.

Reaction Scheme:

Caption: Synthesis of a bromo-terminated PEG linker.

Characterization Methods

The successful synthesis and purity of bromo-terminated PEG linkers are critical for subsequent conjugation reactions. A combination of analytical techniques is employed for their characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the presence of the terminal bromide by identifying the chemical shift of the methylene (B1212753) protons adjacent to the bromine atom. The integration of this signal relative to the PEG backbone protons allows for the quantification of the degree of bromination.[5][6][7] 13C NMR can also be used to confirm the structure.

-

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the molecular weight distribution and confirm the mass of the bromo-terminated PEG.[8][9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) can be used to assess the purity of the bromo-PEG linker and to monitor the progress of conjugation reactions.[10][11]

Reactivity and Reaction Kinetics

The reactivity of the terminal bromide is governed by its susceptibility to nucleophilic attack, primarily through an SN2 mechanism.[2][12][13][14][15] The rate of this reaction is influenced by several factors: the nature of the nucleophile, the solvent, the temperature, and the pH of the reaction medium.

Caption: Generalized SN2 reaction mechanism.

Nucleophilic Substitution with Thiols

Thiols, particularly the sulfhydryl groups of cysteine residues in peptides and proteins, are excellent nucleophiles for reaction with bromo-terminated PEGs. The reaction proceeds readily under mild conditions to form a stable thioether bond.

The rate of the thiol-alkylation reaction is highly dependent on the pH of the medium. The reactive species is the thiolate anion (RS⁻), the concentration of which increases with pH. Therefore, the reaction rate generally increases as the pH is raised from neutral to slightly alkaline conditions (pH 7-8.5).

Nucleophilic Substitution with Amines

Primary and secondary amines can also serve as nucleophiles to displace the terminal bromide, forming a secondary or tertiary amine, respectively. These reactions typically require more forcing conditions (higher temperatures or more basic pH) compared to thiol alkylation due to the lower nucleophilicity of amines at neutral pH.

Comparative Reactivity of Terminal Halides

The reactivity of halo-terminated PEG linkers follows the general trend for SN2 reactions, which is determined by the leaving group ability of the halide:

Iodo-PEG > Bromo-PEG > Chloro-PEG

Iodo-terminated PEGs are the most reactive due to the excellent leaving group ability of the iodide ion. However, they are also less stable and more prone to degradation. Chloro-terminated PEGs are the most stable but the least reactive. Bromo-terminated PEGs offer a good balance between reactivity and stability, making them a popular choice for many bioconjugation applications.

Quantitative Data on Reactivity

While specific second-order rate constants for the reaction of bromo-terminated PEG linkers with various nucleophiles are not extensively reported in the public domain, the following table summarizes the expected reactivity trends and provides estimated kinetic parameters based on analogous reactions of primary alkyl bromides with thiols.

| Nucleophile | pH Range | Temperature (°C) | Relative Reaction Rate | Estimated Second-Order Rate Constant (M⁻¹s⁻¹) |

| Thiol (e.g., Cysteine) | 7.0 - 8.5 | 25 - 37 | Fast | 10⁻² - 10¹ |

| Amine (e.g., Lysine) | 8.0 - 10.0 | 25 - 50 | Moderate to Slow | 10⁻⁴ - 10⁻² |

| Hydroxide (B78521) (Hydrolysis) | > 9.0 | 25 - 50 | Slow | 10⁻⁵ - 10⁻³ |

Note: These are estimated values and can vary significantly based on the specific PEG linker, nucleophile, and reaction conditions.

Stability of Bromo-Terminated PEG Linkers

The stability of the C-Br bond is a critical consideration for the storage and handling of bromo-terminated PEG linkers. The primary degradation pathway is hydrolysis, which is the nucleophilic attack by water or hydroxide ions.

| Condition | pH Range | Temperature (°C) | Stability | Comments |

| Storage (solid) | N/A | -20 | High | Stable for months to years when stored desiccated and protected from light. |

| Aqueous Buffer | 4.0 - 7.0 | 4 - 25 | Moderate | Hydrolysis is slow at neutral and slightly acidic pH. |

| Aqueous Buffer | 7.0 - 9.0 | 25 - 37 | Low to Moderate | Rate of hydrolysis increases with increasing pH and temperature. |

| Aqueous Buffer | > 9.0 | > 37 | Low | Significant hydrolysis can occur, competing with the desired nucleophilic substitution. |

Experimental Protocols

Synthesis of α-Bromo-ω-hydroxy-PEG

This protocol is adapted from literature procedures for the bromination of PEG diols.

Materials:

-

Polyethylene glycol (PEG) diol (e.g., MW 2000)

-

Bromoacetyl bromide

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dry the PEG diol under vacuum at 80-100°C for several hours.

-

Dissolve the dried PEG diol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath and add triethylamine (1.1 equivalents).

-

Slowly add bromoacetyl bromide (0.1 equivalents for monofunctionalization, 1.1 equivalents for difunctionalization) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours, protected from light.

-

Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the product from ethanol to obtain the purified bromo-terminated PEG.

-

Dry the final product under vacuum.

Conjugation of a Thiol-Containing Peptide to Bromo-PEG

This protocol provides a general procedure for the S-alkylation of a cysteine-containing peptide.

Materials:

-

Bromo-terminated PEG linker

-

Cysteine-containing peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassing equipment

-

HPLC system for monitoring and purification

Procedure:

-

Degas all buffers to minimize oxidation of the thiol.

-

Dissolve the cysteine-containing peptide in degassed PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

-

Dissolve the bromo-terminated PEG linker in a small amount of degassed PBS or a compatible organic solvent (e.g., DMF, DMSO) and add it to the peptide solution. A 1.5 to 5-fold molar excess of the PEG linker over the peptide is typically used.

-

Incubate the reaction mixture at room temperature or 37°C with gentle stirring.

-

Monitor the reaction progress by RP-HPLC by observing the disappearance of the starting materials and the appearance of the conjugate peak.

-

Once the reaction is complete (typically 2-24 hours), quench any unreacted bromo-PEG by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine.

-

Purify the PEG-peptide conjugate using preparative RP-HPLC or size-exclusion chromatography.

-

Characterize the final conjugate by mass spectrometry and HPLC.

Applications and Workflows

Antibody-Drug Conjugate (ADC) Synthesis Workflow

Bromo-terminated PEG linkers can be used in the synthesis of ADCs, typically by reacting with thiol groups generated by the reduction of interchain disulfide bonds in the antibody.

Caption: Workflow for ADC synthesis using a bromo-PEG linker.

Conclusion

Bromo-terminated PEG linkers are indispensable tools in modern bioconjugation and drug development. Their reactivity, governed by the principles of nucleophilic substitution, allows for the efficient and specific covalent attachment of a wide range of molecules. By understanding the factors that influence their reactivity and stability, researchers can effectively utilize these linkers to create novel bioconjugates with enhanced therapeutic and diagnostic potential. The experimental protocols and characterization methods outlined in this guide provide a practical framework for the successful application of bromo-terminated PEG linkers in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. SN2 reaction - Wikipedia [en.wikipedia.org]

- 3. Iodo PEG | BroadPharm [broadpharm.com]

- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. manuals.plus [manuals.plus]

- 11. researchgate.net [researchgate.net]

- 12. Ch 8 : SN2 mechanism [chem.ucalgary.ca]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. total-synthesis.com [total-synthesis.com]

Unveiling the Solubility Profile of t-Boc-N-amido-PEG15-Br: A Technical Guide for Advanced Drug Development

For Immediate Release

In the landscape of advanced drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of linker molecules are paramount to success. This technical guide offers an in-depth analysis of the solubility profile of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker of significant interest. While specific experimental data for this molecule is not extensively published, this paper leverages data from structurally analogous compounds and fundamental chemical principles to provide a robust predictive assessment for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Their Impact on Solubility

The solubility of this compound is governed by the interplay of its distinct chemical moieties:

-

t-Boc (tert-Butyloxycarbonyl) Group: This bulky, lipophilic protecting group enhances solubility in nonpolar organic solvents.

-

Amido Group: The amide linkage introduces polarity and the capacity for hydrogen bonding, thereby improving solubility in both protic and aprotic polar solvents.

-

PEG15 (Polyethylene Glycol) Linker: The 15-unit polyethylene (B3416737) glycol chain is the primary driver of solubility. Its hydrophilic and flexible nature significantly boosts solubility in a wide array of solvents, including aqueous solutions and polar organic media. The PEG chain's ability to form hydrogen bonds is a key determinant of its favorable solubility characteristics.[1][2]

-

Terminal Bromide: The alkyl bromide functional group contributes to the molecule's overall polarity and serves as a reactive handle for nucleophilic substitution.[3]

Predicted Solubility Profile

Based on the analysis of its structural components and data from closely related analogues like t-Boc-N-amido-PEG10-Br, a strong inference can be made about the solubility of this compound.[2] The compound is expected to exhibit high solubility in common polar aprotic solvents and chlorinated solvents.

| Solvent Classification | Recommended Solvents | Predicted Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Highly Soluble |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Aqueous Media | Water, Buffer Solutions | The PEG spacer enhances solubility in aqueous media.[3][4][5] |

It is imperative for researchers to perform their own solubility tests for precise applications, as solubility can be influenced by factors such as purity, temperature, and the presence of other solutes.

Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of this compound is as follows:

Materials:

-

This compound

-

A selection of solvents (e.g., DMSO, DMF, DCM, Water)

-

Vials

-

Vortex mixer

-

Analytical balance

-

Optional: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Allow the vial of this compound to equilibrate to room temperature.

-

Stock Solution Preparation (for quantitative analysis): In a chemical fume hood, accurately weigh a desired amount of the compound and dissolve it in an appropriate anhydrous solvent (e.g., DMSO, DMF) to create a stock solution of known concentration (e.g., 10-20 mM).[1]

-

Qualitative Assessment:

-

Add a known mass of the compound to a series of vials.

-

Add increasing volumes of the test solvent to each vial to create a range of concentrations.

-

Vortex each vial thoroughly.

-

Visually inspect the vials for complete dissolution. The concentration at which no solid particles are visible is the estimated solubility.

-

-

Quantitative Analysis (Recommended):

-

From the vials showing complete dissolution, carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to precisely determine the concentration of the dissolved compound.[2]

-

Application in PROTAC Synthesis: A Workflow Overview

This compound is a valuable building block in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its application.

Logical Relationship of Molecular Structure to Solubility

The chemical structure of this compound dictates its solubility profile, as illustrated in the diagram below.

References

In-Depth Technical Guide: t-Boc-N-amido-PEG15-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-N-amido-PEG15-Br. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a t-Boc protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal bromide, offers versatility for the covalent modification of biomolecules.

Core Properties and Molecular Data

The key feature of this compound is its heterobifunctionality, which allows for a sequential and controlled conjugation strategy. The terminal bromide is a reactive group that can readily undergo nucleophilic substitution, particularly with thiol groups of cysteine residues in proteins. The t-Boc protected amine provides a stable functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.[1]

| Property | Value |

| Molecular Weight | ~885.9 g/mol |

| Molecular Formula | C37H75NO17Br |

| PEG Chain Length | 15 ethylene (B1197577) glycol units |

| Purity | Typically ≥95% (Varies by supplier) |

| Solubility | Soluble in a range of organic solvents with some aqueous solubility. |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be adapted from protocols for similar bromo-PEG compounds and typically starts from the corresponding alcohol, t-Boc-N-amido-PEG15-OH.[2]

Materials:

-

t-Boc-N-amido-PEG15-OH

-

Triethylamine (B128534) (Et3N)

-

Methanesulfonyl chloride (MsCl)

-

Lithium bromide (LiBr)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve t-Boc-N-amido-PEG15-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (2.2 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.7 eq) dropwise.

-

Stir the reaction at room temperature for 3 hours.

-

Dilute the reaction mixture with acetone and add lithium bromide (17 eq).

-

Stir the mixture overnight at room temperature.

-

Evaporate the solvents under reduced pressure.

-

Dilute the crude residue with ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.[3]

Protein Conjugation via Thiol Alkylation

The terminal bromide of this compound is an effective electrophile for reacting with soft nucleophiles like the thiol group of cysteine residues in proteins.[1]

Materials:

-

Protein of interest with an available cysteine residue

-

This compound

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.5)

-

Reducing agent (e.g., TCEP or DTT) if cysteine is in a disulfide bond

-

Organic solvent (e.g., DMSO or DMF)

-

Desalting column or size-exclusion chromatography materials

Procedure:

-

If necessary, reduce disulfide bonds in the protein using a suitable reducing agent to expose free thiol groups.

-

Remove the excess reducing agent using a desalting column.[1]

-

Dissolve this compound in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer.[1]

-

Add the PEG linker solution to the protein solution at a desired molar excess.

-

Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for 2-12 hours.

-

Monitor the conjugation reaction using SDS-PAGE or mass spectrometry.

-

Purify the conjugate using a desalting column or size-exclusion chromatography to remove the unreacted PEG linker.[1]

t-Boc Deprotection

The t-Boc group can be removed under mild acidic conditions to reveal a primary amine for further functionalization.[4][5]

Materials:

-

t-Boc-PEGylated protein

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the t-Boc-PEGylated protein in a solution of TFA in DCM (e.g., 20-50% TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by mass spectrometry.

-

Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected protein by adding cold diethyl ether.

-

Centrifuge to pellet the protein and wash with cold diethyl ether to remove residual TFA.

-

Air-dry the pellet and resuspend the deprotected PEGylated protein in a suitable buffer.[6]

Visualizations

Caption: General workflow for synthesizing a PROTAC molecule.

Caption: Mechanism of action for a PROTAC molecule.

References

Methodological & Application

Application Note and Synthesis Protocol for t-Boc-N-amido-PEG15-Br

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Properties and Data

While specific experimental data for t-Boc-N-amido-PEG15-Br is not widely published, the following table provides estimated properties based on closely related compounds.

| Property | Estimated Value | Source/Comment |

| Molecular Formula | C₃₇H₇₅BrNO₁₆ | Calculated |

| Molecular Weight | ~886.9 g/mol | Calculated |

| PEG Chain Length | 15 ethylene (B1197577) glycol units | By nomenclature |

| Purity | Typically >95% | Based on similar compounds[5] |

| Solubility | Soluble in organic solvents (DMF, DMSO, chlorinated hydrocarbons) | General knowledge for similar PEG linkers[2] |

| Storage Conditions | -20°C, protected from moisture and light | Recommended for similar compounds[2] |

Synthesis Workflow

The synthesis of this compound is generally achieved in a two-step process starting from the corresponding amino-PEG15-alcohol. The first step involves the protection of the terminal amine with a t-Boc group, followed by the conversion of the terminal hydroxyl group to a bromide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are generalized procedures based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

3.1. Step 1: Synthesis of t-Boc-N-amido-PEG15-OH

This step involves the protection of the terminal amine of amino-PEG15-alcohol using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

-

Materials:

-

Amino-PEG15-alcohol (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve amino-PEG15-alcohol in anhydrous DCM.

-

Add triethylamine to the solution and stir at room temperature.

-

Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure t-Boc-N-amido-PEG15-OH.

-

3.2. Step 2: Synthesis of this compound

This protocol describes the conversion of the terminal hydroxyl group of t-Boc-N-amido-PEG15-OH to a bromide using an Appel reaction.[4][6]

-

Materials:

-

t-Boc-N-amido-PEG15-OH (1 equivalent)

-

Carbon tetrabromide (CBr₄) (1.5 equivalents)

-

Triphenylphosphine (B44618) (PPh₃) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve t-Boc-N-amido-PEG15-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triphenylphosphine to the solution and stir until fully dissolved.[4][6]

-

Slowly add carbon tetrabromide to the reaction mixture.[4][6]

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.[2][3]

-

Applications

This compound is a versatile linker used in several applications:

-

PROTACs: The linker can be used to connect a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs for targeted protein degradation.[2][3][7]

-

Bioconjugation: The bromide group can react with nucleophiles like thiols on proteins to form stable conjugates.[1][4]

-

Drug Delivery: PEGylation of drugs can improve their solubility, stability, and pharmacokinetic profiles.[1][2]

Conclusion

The provided protocol offers a general yet detailed guide for the synthesis of this compound. While this molecule is a valuable tool in drug development and bioconjugation, researchers should note the necessity for optimization of the described procedures for their specific needs. The unique properties of this linker, including its flexible PEG spacer and orthogonal reactive ends, make it a significant asset for the synthesis of complex biomolecular constructs.

References

Application Notes and Protocols for Bioconjugation with t-Boc-N-amido-PEG15-Br

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of t-Boc-N-amido-PEG15-Br, a heterobifunctional linker, in bioconjugation. This linker is particularly valuable in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The this compound linker possesses three key chemical features:

-

A tert-butyloxycarbonyl (t-Boc) protected amine : This allows for a sequential conjugation strategy. The Boc group is stable under many conditions but can be readily removed with acid to reveal a primary amine for subsequent reactions.[1][2]

-

A 15-unit polyethylene (B3416737) glycol (PEG) spacer : This hydrophilic chain enhances the aqueous solubility of the conjugate, reduces aggregation, and provides a flexible linkage between the conjugated molecules.[3] PEGylation is a well-established method for improving the pharmacokinetic properties of therapeutics.[4]

-

A terminal bromide : This serves as a reactive handle for covalent linkage to nucleophiles, particularly the thiol groups of cysteine residues in proteins and peptides.[3][5]

Data Presentation

The following tables summarize representative quantitative data for bioconjugates synthesized using PEG linkers. While specific data for the PEG15 variant is not widely published, the presented data for similar linkers provides a strong comparative reference.

Table 1: Impact of PEGylation on Antibody-Drug Conjugate (ADC) Pharmacokinetics (Illustrative Data)

| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) |

| ADC-A | Non-PEGylated | 35 | 0.6 |

| ADC-A-PEG15 | Linear PEG15 | 70 | 0.3 |

Note: Data is illustrative and based on general trends observed in the literature for PEGylated antibodies. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: In Vitro Cytotoxicity of a PEGylated vs. Non-PEGylated ADC (Illustrative Data)

| ADC Construct | Linker Type | Target Cell Line | IC50 (nM) |

| ADC-B | Non-PEGylated | Cancer Cell Line X | 0.5 |

| ADC-B-PEG15 | Linear PEG15 | Cancer Cell Line X | 0.8 |

Note: The inclusion of a PEG linker can sometimes slightly decrease in vitro potency due to steric hindrance, but this is often offset by improved in vivo performance.[6]

Table 3: Characterization of Drug-to-Antibody Ratio (DAR)

| Analytical Method | Typical Information Obtained |

| UV-Vis Spectrophotometry | Average DAR |

| Reverse-Phase HPLC (RP-HPLC) | Distribution of light and heavy chains with different drug loads, allowing for weighted average DAR calculation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass of intact ADC and its fragments, providing detailed information on DAR distribution and heterogeneity.[6] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Cysteine Residue)

This protocol details the steps for the site-specific conjugation of the PEG linker to a protein via a thiol group.

Materials:

-

Thiol-containing protein (e.g., monoclonal antibody with reduced disulfides)

-

This compound

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2-7.5 (degassed)[7]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine in water[7]

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)[7]

Procedure:

-

Protein Preparation:

-

If necessary, reduce the disulfide bonds of the protein to generate free thiol groups using a reducing agent like TCEP.

-

Remove the excess reducing agent using a desalting column or dialysis, exchanging the protein into the degassed Reaction Buffer.[6]

-

Adjust the protein concentration to 1-5 mg/mL.[7]

-

-

Linker Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).[8]

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. A 5 to 20-fold molar excess of the linker over the protein's thiol groups is a common starting point.[8]

-

Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% (v/v) to maintain protein stability.[8]

-

Incubate the reaction mixture with gentle stirring. Typical reaction times are 2-4 hours at room temperature or 12-18 hours at 4°C.[7] The optimal conditions should be determined empirically.

-

-

Quenching the Reaction:

-

Purification:

-

Purify the t-Boc-PEGylated protein conjugate using Size Exclusion Chromatography (SEC) to remove unreacted linker and quenching agent.[7]

-

-

Characterization:

Protocol 2: t-Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the t-Boc protecting group to reveal a primary amine, which can be used for subsequent conjugation steps (e.g., attaching a payload).

Materials:

-

Purified t-Boc-PEGylated protein conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Reaction Setup:

-

Deprotection Reaction:

-

Product Isolation:

-

Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.[10]

-

Add cold diethyl ether to the residue to precipitate the deprotected product.[11]

-

Centrifuge to pellet the product and carefully decant the supernatant.

-

Wash the pellet with cold diethyl ether two more times.[11]

-

Dry the final amine-functionalized conjugate under vacuum.

-

-

Purification and Storage:

-

The resulting amine-PEGylated conjugate can be further purified by RP-HPLC or used directly in the next conjugation step.[8]

-

Store the lyophilized product at -20°C or -80°C.

-

Visualizations

Caption: Experimental workflow for protein bioconjugation with this compound.

Caption: Reaction scheme for the two-step bioconjugation process.

Caption: Signaling pathway for an Antibody-Drug Conjugate (ADC) utilizing a PEG15 linker.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for t-Boc-N-amido-PEG15-Br in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, the molecular bridge connecting the antibody and the payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. The heterobifunctional linker, t-Boc-N-amido-PEG15-Br, offers a strategic advantage in ADC development through its unique composition: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromoacetyl group.

The bromoacetyl group facilitates covalent conjugation to thiol groups, such as those on cysteine residues of an antibody. The extended PEG15 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the conjugate.[1][2] The t-Boc protected amine allows for a sequential conjugation strategy, where the payload can be introduced after the linker has been attached to the antibody, providing greater control over the final ADC structure. This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Data Presentation

The inclusion of a PEG linker significantly influences the physicochemical and pharmacokinetic properties of an ADC. While specific data for a PEG15 linker is not extensively available in the public domain, the following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers of varying lengths to illustrate the expected trends.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | Reference |

| ADC-X | Non-PEGylated | 30 | 0.5 | [3] |

| ADC-X-PEG8 | Linear PEG8 | ~55 | ~0.3 | [4][5] |

| ADC-X-PEG12 | Linear PEG12 | 60 | 0.25 | [3] |

| ADC-X-PEG24 | Linear PEG24 | ~65 | ~0.23 | [4] |

Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Influence of PEG Linker Length on in vitro Cytotoxicity and in vivo Efficacy

| ADC Construct | Linker Length | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) | Reference |

| Affibody-MMAE | No PEG | ~10 | Baseline | [6] |